1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride
Description
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is a benzimidazole derivative characterized by a methyl group at the 1-position of the benzimidazole core and a piperidin-3-yloxy substituent at the 2-position, with the latter forming an ether linkage. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and development .
Properties
IUPAC Name |
1-methyl-2-piperidin-3-yloxybenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-16-12-7-3-2-6-11(12)15-13(16)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVISZYNSCLUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671436 | |
| Record name | 1-Methyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185313-72-7 | |
| Record name | 1-Methyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazole Core and N-Methylation
The benzimidazole nucleus is generally synthesized by condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or neutral conditions. Subsequent N-methylation at the 1-position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Introduction of Piperidin-3-yloxy Group at the 2-Position
The key step involves nucleophilic substitution at the 2-position of the benzimidazole ring with a piperidin-3-ol derivative or its equivalent, forming the ether linkage (piperidin-3-yloxy).
Solvents: Ether solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or diethyl ether are preferred for this step due to their ability to dissolve both organic substrates and bases.
Bases: Alkali metal carbonates like sodium carbonate or potassium carbonate, and bicarbonates such as sodium bicarbonate, are employed to deprotonate the piperidin-3-ol and promote nucleophilic attack.
Temperature: The reaction is typically conducted at mild temperatures ranging from 0°C to 45°C, with an optimal range between 25°C and 35°C to balance reaction rate and selectivity.
Reaction Time: Duration varies between 9 to 24 hours depending on scale and conditions.
Formation of Hydrochloride Salt
The free base of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzimidazole is converted to its hydrochloride salt by treatment with hydrochloric acid in water-miscible organic solvents such as methanol, ethanol, acetone, or acetonitrile.
The salt formation involves dissolving the free base in the solvent, adding excess hydrochloric acid or aqueous HCl, followed by precipitation or crystallization of the hydrochloride salt.
The precipitate is isolated by filtration, washed, and dried to yield the hydrochloride salt in pure form.
Detailed Process Parameters and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Benzimidazole core synthesis | o-Phenylenediamine + aldehyde/carboxylic acid | Polar solvents or acidic medium | Reflux or room temp | Several hours | Established condensation methods |
| N-Methylation | Methyl iodide or dimethyl sulfate + base | DMF, acetonitrile | 25 - 50 | 2 - 12 hours | Requires anhydrous conditions |
| Piperidin-3-yloxy substitution | Piperidin-3-ol + base (Na2CO3, K2CO3, NaHCO3) | THF, MTBE, diethyl ether | 0 - 45 (opt. 25-35) | 9 - 24 hours | Base in molar excess (0.8 to 10 eq.); mild heating |
| Hydrochloride salt formation | HCl (aqueous or organic acid) | Methanol, ethanol, acetone, acetonitrile | 0 - 25 | 1 - 4 hours | Precipitation/crystallization, filtration, drying |
Research Findings and Optimization
The choice of solvent and base is critical for yield and purity. Ether solvents like THF and MTBE provide a good balance of solubility and reaction control during the nucleophilic substitution step.
Using potassium carbonate or sodium bicarbonate as bases in stoichiometric excess (preferably 1-8 moles per mole of substrate) enhances reaction completeness without excessive side reactions.
Temperature control between 25°C and 35°C optimizes reaction kinetics and minimizes impurity formation.
The hydrochloride salt is efficiently formed by adding hydrochloric acid to an organic solution of the free base, with precipitation favored by cooling to 0-5°C.
Purification by recrystallization from suitable solvents ensures high purity and stability of the hydrochloride salt.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Materials | Conditions Summary | Outcome |
|---|---|---|---|
| Benzimidazole core synthesis | o-Phenylenediamine + aldehyde/carboxylic acid | Acidic or neutral medium, reflux | Benzimidazole intermediate |
| N-Methylation | Methyl iodide/dimethyl sulfate + base | DMF or acetonitrile, 25-50°C | N-Methyl benzimidazole |
| Piperidin-3-yloxy substitution | Piperidin-3-ol + Na2CO3/K2CO3/NaHCO3 | THF/MTBE, 25-35°C, 9-24h | 1-Methyl-2-(piperidin-3-yloxy)-1H-benzimidazole |
| Hydrochloride salt formation | HCl in methanol/ethanol/acetone | 0-5°C, precipitation | 1-Methyl-2-(piperidin-3-yloxy)-1H-benzimidazole hydrochloride |
Chemical Reactions Analysis
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoimidazole ring.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 1-methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride exhibit anticonvulsant properties. Benzimidazole derivatives have been studied for their effectiveness in managing epilepsy and other seizure disorders. The unique piperidine moiety may enhance the compound's ability to modulate neurotransmitter systems involved in seizure activity .
Antiviral Properties
Benzimidazole derivatives have been reported to possess antiviral activity, particularly against hepatitis C virus (HCV). Studies have shown that modifications in the benzoimidazole structure can lead to significant antiviral potency, making this compound a candidate for further investigation in antiviral drug development .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. For example, derivatives of benzimidazole have demonstrated significant inhibition of nitric oxide and TNF-α production, indicating their potential as therapeutic agents for inflammatory diseases . This suggests that this compound might share similar properties.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzoimidazole core followed by the introduction of the piperidine moiety. Research into synthetic routes continues to evolve, focusing on optimizing yield and purity while exploring structural modifications that enhance biological activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Li et al. (2015) | Anti-inflammatory activity | Compounds similar to benzimidazoles showed significant inhibition of nitric oxide production (IC50 = 0.86 µM). |
| Henderson et al. (2015) | Antiviral activity | Certain benzimidazole derivatives displayed potent inhibitory effects against HCV (EC50 values as low as 0.007 nM). |
| Moneer et al. (2016) | Cyclooxygenase inhibition | Several synthesized benzimidazole derivatives exhibited remarkable COX inhibition, suggesting potential as anti-inflammatory agents. |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzimidazole Derivatives
*Calculated based on molecular formula (C₁₄H₁₈ClN₃O).
Key Observations:
Substituent Chemistry: The piperidin-3-yloxy group in the target compound introduces an oxygen atom, enabling hydrogen bonding and improving water solubility compared to sulfur-containing analogs like 1-methyl-2-(methylsulphanyl)-1H-imidazole HCl .
Salt Forms :
- Hydrochloride salts (e.g., target compound, 1-methyl-2-(methylsulphanyl)-1H-imidazole HCl) enhance aqueous solubility, critical for formulation and bioavailability .
- Difumarate salts (e.g., 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzoimidazole) may offer improved stability under acidic conditions .
Piperidin-4-yl derivatives with ketone groups (e.g., 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) may exhibit stronger hydrogen-bonding interactions, enhancing target affinity .
Biological Activity
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride (CAS No. 1185313-72-7) is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₈ClN₃O
- Molecular Weight : 267.76 g/mol
The structure features a benzoimidazole core substituted with a piperidine moiety, which is significant for its biological interactions.
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity. This is particularly relevant in the context of epilepsy treatment, where modulation of neurotransmitter systems can alleviate seizure activity. The compound's ability to interact with GABAergic and glutamatergic pathways suggests a mechanism that may enhance inhibitory neurotransmission or inhibit excitatory signals.
Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of certain protein kinases, which play crucial roles in cellular signaling pathways. For instance, it has shown efficacy against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers. Inhibiting these kinases can lead to reduced tumor growth and proliferation, making this compound a candidate for cancer therapy.
Research Findings
Recent studies have explored the efficacy and mechanisms of action of this compound:
- Anticancer Activity : A study demonstrated that the compound significantly inhibited cell proliferation in cancer cell lines expressing mutant KIT and PDGFRA receptors. The half-maximal inhibitory concentration (IC50) values were found to be in the low nanomolar range, indicating potent activity against these targets .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, particularly against oxidative stress-induced neuronal damage. The compound was shown to enhance cell viability in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling. This dual inhibition could be beneficial for managing cognitive deficits associated with neurodegenerative diseases .
Case Study 1: Anticonvulsant Efficacy
In a preclinical model of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to controls. The mechanism was attributed to enhanced GABA receptor activity, leading to increased inhibitory neurotransmission.
Case Study 2: Cancer Treatment
A clinical trial involving patients with gastrointestinal stromal tumors (GIST) harboring PDGFRA mutations showed promising results when treated with the compound. Patients experienced reduced tumor size and improved overall survival rates, indicating its potential as a targeted therapy .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, piperidinyloxy at C2). Key signals:
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z for C₁₄H₁₈N₃O⁺: 244.1448; HCl salt adds 35.97 Da) .
- HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities <0.5% .
How does the hydrochloride salt form impact the compound’s stability and solubility profile?
Basic Research Question
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >5 mg/mL in water vs. <1 mg/mL for free base), critical for in vitro assays .
- Stability :
- pH Sensitivity : Degrades in alkaline conditions (pH >8) via deprotonation and hydrolysis. Store at pH 4–6 .
- Light/Temperature : Protect from UV light (use amber vials) and store at –20°C for long-term stability .
Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
What strategies are effective in elucidating structure-activity relationships (SAR) for analogues of this compound?
Advanced Research Question
- Core Modifications :
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with piperidine N-H) .
- In Silico ADMET : Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) with software like Schrödinger’s QikProp .
How should researchers address batch-to-batch variability in impurity profiles during synthesis?
Advanced Research Question
- Impurity Identification :
- LC-MS/MS : Detect trace impurities (e.g., des-methyl byproduct from incomplete alkylation) .
- NMR : Assign structures to unknown peaks (e.g., residual solvents like DMF) .
- Process Controls :
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Basic Research Question
- Handling :
- Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (irritation risks noted in analogs) .
- Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
- Storage :
How can researchers mitigate off-target effects in cellular assays involving this compound?
Advanced Research Question
- Counter-Screening : Test against panels of related receptors/enzymes (e.g., GPCRs, kinases) to identify cross-reactivity .
- Proteomics Profiling : Use SILAC-based mass spectrometry to detect unintended protein interactions .
- Dose Optimization : Determine the minimum effective concentration via time-resolved assays to reduce nonspecific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
